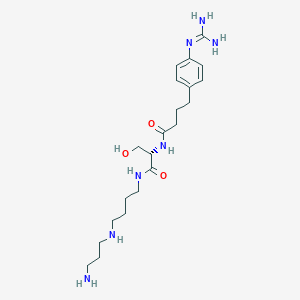
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane, also known as TAT peptide, is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells.
Mecanismo De Acción
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide enters cells through a process called endocytosis, which involves the uptake of extracellular material into cells. Once inside the cell, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is thought to interact with the cytoskeleton and promote the release of its cargo into the cytoplasm or nucleus. The exact mechanism of action of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is still under investigation and is an active area of research.
Efectos Bioquímicos Y Fisiológicos
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been shown to have minimal toxicity and does not affect cell viability. However, the prolonged exposure of cells to 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide can lead to the induction of cellular stress responses and the activation of apoptosis. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been shown to modulate the immune response and has potential applications in immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide in scientific research has several advantages, including its ability to efficiently deliver various molecules into cells, its low toxicity, and its potential for use in gene therapy and drug delivery systems. However, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has some limitations, including its susceptibility to degradation by proteases and its inability to target specific cell types.
Direcciones Futuras
The future directions for 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide research are numerous and include the development of new delivery systems, the investigation of its mechanism of action, and the exploration of its potential applications in immunotherapy and cancer treatment. Additionally, the development of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide analogs with improved stability and specificity for target cells is an active area of research.
Conclusion:
In conclusion, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has tremendous potential in the field of drug delivery and gene therapy and is an exciting area of research for the future.
Métodos De Síntesis
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The guanidinophenylbutyric acid is coupled to the amino group of the serine residue, which is then added to the peptide chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been extensively used in scientific research for the delivery of various molecules into cells, including proteins, nucleic acids, and small molecules. This peptide has been shown to efficiently cross the cell membrane and deliver its cargo to the cytoplasm and nucleus of cells. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been used in the development of gene therapy and drug delivery systems.
Propiedades
Número CAS |
100511-49-7 |
|---|---|
Nombre del producto |
10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane |
Fórmula molecular |
C21H37N7O3 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-[4-(3-aminopropylamino)butylamino]-3-hydroxy-1-oxopropan-2-yl]-4-[4-(diaminomethylideneamino)phenyl]butanamide |
InChI |
InChI=1S/C21H37N7O3/c22-11-4-13-25-12-1-2-14-26-20(31)18(15-29)28-19(30)6-3-5-16-7-9-17(10-8-16)27-21(23)24/h7-10,18,25,29H,1-6,11-15,22H2,(H,26,31)(H,28,30)(H4,23,24,27)/t18-/m0/s1 |
Clave InChI |
XERMVRJWJCKFMG-SFHVURJKSA-N |
SMILES isomérico |
C1=CC(=CC=C1CCCC(=O)N[C@@H](CO)C(=O)NCCCCNCCCN)N=C(N)N |
SMILES |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
SMILES canónico |
C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |
Sinónimos |
10-(N-(4-(4-guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane N 30 N-30 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



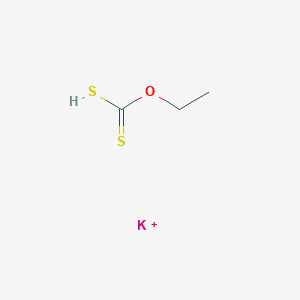
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
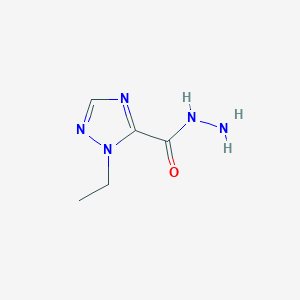
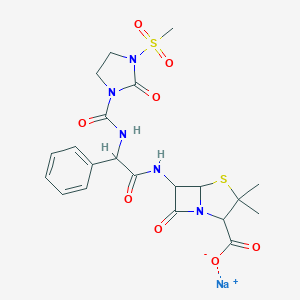
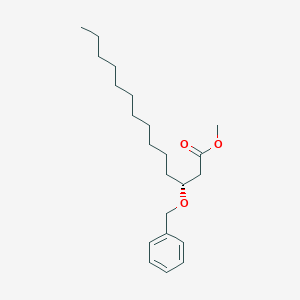
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
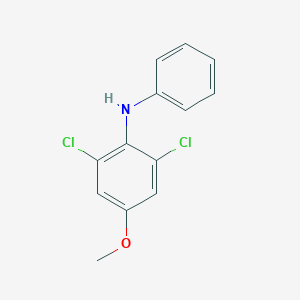
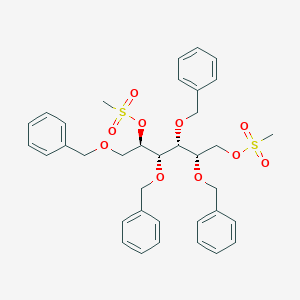
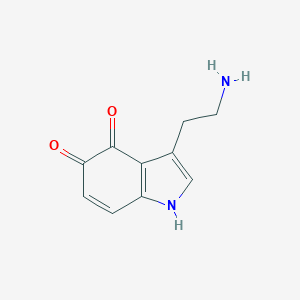
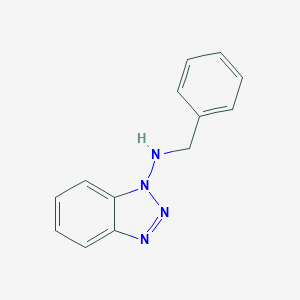
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
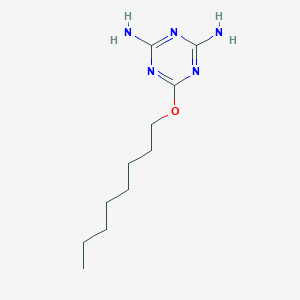
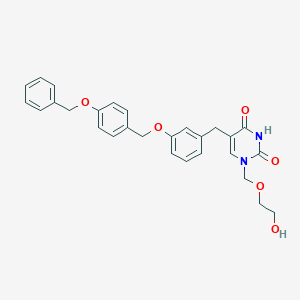
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)